molecular formula C17H13BrO B2698640 (2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one CAS No. 2000190-54-3

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one

Cat. No.: B2698640
CAS No.: 2000190-54-3
M. Wt: 313.194
InChI Key: FDQCTWCMTWQWMM-SSLWBDRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one is an organic compound characterized by its conjugated diene system and bromine substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one typically involves the use of cross-coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki coupling, which allows for the formation of the conjugated diene system with high stereoselectivity . The reaction conditions often include the use of palladium catalysts, bases like cesium fluoride or tetrabutylammonium fluoride, and solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions allows for efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated diene system and bromine substituent. The compound can participate in various chemical reactions, such as Diels-Alder reactions, which allow it to form new carbon-carbon bonds and create complex molecular structures . The pathways involved in these reactions often include the formation of intermediate species that facilitate the overall transformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one is unique due to its bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

(2E,4Z)-4-bromo-1,5-diphenylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-16(13-14-7-3-1-4-8-14)11-12-17(19)15-9-5-2-6-10-15/h1-13H/b12-11+,16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQCTWCMTWQWMM-SSLWBDRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C/C(=O)C2=CC=CC=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.